5-Amino-2,3,3,-trimethylisoindolin-1-one
Description
5-Amino-2,3,3-trimethylisoindolin-1-one is an isoindolinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. Key structural features include:
- Amino group (-NH₂) at position 5 of the benzene ring.
- Three methyl (-CH₃) groups at positions 2, 3, and 3 of the pyrrolidone ring.
- Ketone group at position 1 of the pyrrolidone.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-amino-2,3,3-trimethylisoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-6-7(12)4-5-8(9)10(14)13(11)3/h4-6H,12H2,1-3H3 |
InChI Key |
OIQZTWNVYHEUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)C(=O)N1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Amino-2,3,3-trimethylisoindolin-1-one with four structurally related compounds identified via similarity scoring and CAS registry data ():
| Compound Name | CAS Number | Core Structure | Substituents | Functional Groups | Similarity Score |
|---|---|---|---|---|---|
| 5-Amino-2,3,3-trimethylisoindolin-1-one | Not Provided | Isoindolinone | 5-NH₂; 2,3,3-CH₃ | Ketone (1-one) | Reference (1.00) |
| 5-Amino-2-methylisoindoline-1,3-dione | 6274-22-2 | Isoindoline-1,3-dione | 5-NH₂; 2-CH₃ | Two ketones (1,3-dione) | 0.92 |
| 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | 3676-85-5 | Isoquinolinone | 7-NH₂; 3,4-dihydro | Ketone (1-one) | 0.90 |
| 1-Oxoisoindoline-5-carbaldehyde | 926307-99-5 | Isoindolinone | 5-CHO (aldehyde) | Ketone (1-one) | 0.87 |
| 5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide | 1187212-51-6 | Indole | 5-NH₂; 1-sulfonic acid benzoylamide | Sulfonic acid, amide | N/A |
Key Observations:
Core Structure Differences: Isoindolinone vs. Isoquinolinone: The target compound’s isoindolinone core (benzene fused to pyrrolidone) contrasts with 7-Amino-3,4-dihydroisoquinolin-1(2H)-one’s isoquinolinone (benzene fused to pyridone), altering electronic distribution and steric effects . Dione vs.
Substituent Effects: Methyl Groups: The three methyl groups in the target compound enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to 5-Amino-2-methylisoindoline-1,3-dione (only one methyl group) . Amino Group Position: The 5-amino substitution in the target compound versus the 7-amino in the isoquinolinone derivative may lead to divergent biological interactions, as aromatic amine positioning influences receptor binding .
Functional Group Variations: Aldehyde vs. Amino: 1-Oxoisoindoline-5-carbaldehyde replaces the amino group with an aldehyde, reducing nucleophilic reactivity but enabling Schiff base formation . Sulfonic Acid and Amide: 5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide’s sulfonic acid group introduces strong acidity and polarity, contrasting with the target compound’s neutral methyl-dominated profile .
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